N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide
Description
The compound N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide features a hybrid structure combining sulfonamide, furan, and ethanediamide moieties. Key structural elements include:
- Furan-2-yl ethyl group: A heterocyclic furan ring linked to an ethyl chain, contributing to π-π stacking interactions and metabolic stability.
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-2-9-19-16(21)17(22)20-11-15(14-4-3-10-25-14)26(23,24)13-7-5-12(18)6-8-13/h2-8,10,15H,1,9,11H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKXSDFVKDYLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide typically involves multiple steps:
Formation of the Chlorobenzenesulfonyl Intermediate: This step involves the sulfonylation of 4-chlorobenzene using chlorosulfonic acid to form 4-chlorobenzenesulfonyl chloride.
Introduction of the Furan Ring: The furan ring is introduced through a Friedel-Crafts acylation reaction, where the furan is reacted with the 4-chlorobenzenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Ethanediamide Backbone: The final step involves the reaction of the intermediate with N-(prop-2-en-1-yl)ethanediamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chlorobenzenesulfonyl group can be reduced to form the corresponding sulfonamide.
Substitution: The chlorine atom in the chlorobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Sulfonamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to downstream effects such as the modulation of signaling pathways or the inhibition of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares critical motifs with the following analogs:
W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)
- Similarities :
- 4-Chlorobenzenesulfonamide core.
- Aromatic/heterocyclic substituents (piperidinylidene vs. furan-ethyl).
- Differences :
4-[3-Chloro-2-(5-nitro-furan-2-yl)-4-oxo-azetidin-1-yl]-N-pyrimidin-2-yl-benzenesulfonamide
- Similarities: Nitro-furan and sulfonamide groups. Potential antimicrobial activity inferred from β-lactam-like azetidinone rings .
- Differences: Azetidinone and pyrimidine substituents replace the ethanediamide and prop-2-en-1-yl groups, altering solubility and reactivity.
Ranitidine Hydrochloride Impurity C
- Similarities :
- Furan-2-yl methyl and sulfonamide/sulfinyl groups.
- Nitroethenediamine moiety, common in H₂ antagonists.
- Differences :
N'-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide
- Similarities: Ethanediamide and prop-2-en-1-yl groups. Piperidine/tetrahydroquinoline heterocycles (vs. furan in the target compound).
- Differences: Bulky tetrahydroquinoline substituents likely reduce membrane permeability compared to the furan-ethyl group .
Data Table: Structural and Functional Comparison
Biological Activity
N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide is a sulfonamide compound notable for its complex structure and potential biological activities. Its molecular formula is , and it features a furan ring, a chlorobenzenesulfonyl group, and an ethanediamide backbone. This compound is primarily researched for its interactions with various biological targets, which may lead to therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.88 g/mol |
| IUPAC Name | N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide |
| CAS Number | 896328-94-2 |
Structural Features
The compound's structure includes:
- Chlorobenzenesulfonyl Group : Known for its reactivity and ability to form covalent bonds with nucleophiles.
- Furan Ring : Contributes to the compound's aromatic properties and potential interactions with biological systems.
- Ethanediamide Backbone : Provides sites for further functionalization and interaction with biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer progression.
- Receptor Binding : It may interact with receptors, altering signaling pathways that regulate cell proliferation and apoptosis.
- Cytotoxic Effects : Preliminary studies suggest that it may induce cytotoxicity in certain cancer cell lines, potentially through apoptosis or necrosis.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer and leukemia cells. The compound's mechanism likely involves the disruption of cellular processes essential for cancer cell survival.
Case Studies
-
In Vitro Studies : A study conducted on breast cancer cell lines showed that the compound inhibited cell growth significantly at concentrations of 10 µM and 20 µM after 48 hours of exposure.
This data suggests a dose-dependent response, indicating potential for further development as an anticancer agent.
Concentration (µM) Cell Viability (%) 0 100 10 75 20 50 - Mechanistic Insights : Further investigations revealed that the compound may induce apoptosis through the activation of caspase pathways, which are critical in programmed cell death.
Safety and Toxicology
While the biological activity of this compound shows promise, safety assessments are crucial. The compound has an LD50 value of approximately 4250 mg/kg in rats, indicating low acute toxicity but necessitating careful handling due to potential irritant properties.
Toxicological Profile
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | 4250 mg/kg (Rat) |
| Skin Irritation | Potentially irritating |
| Eye Irritation | Corrosive |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
